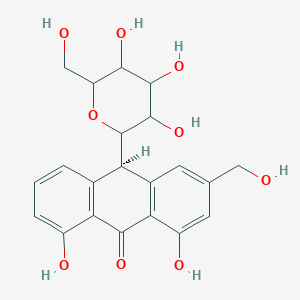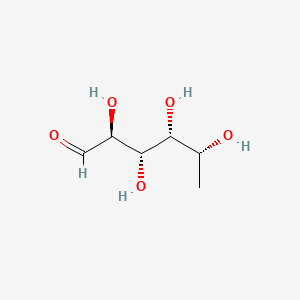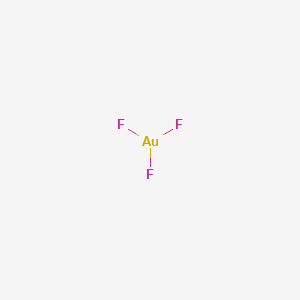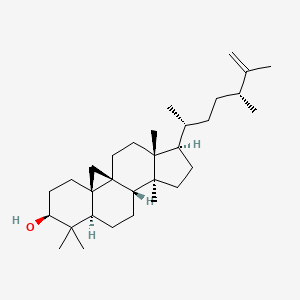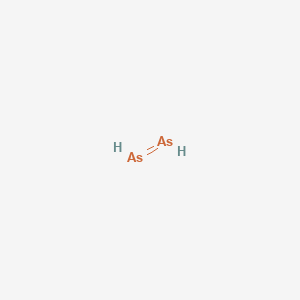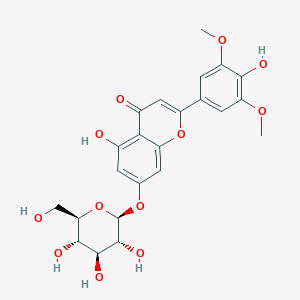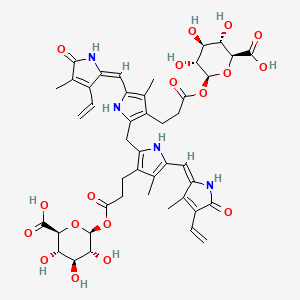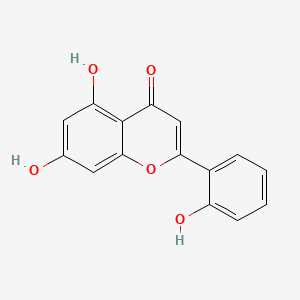
5,7,2'-Trihidroxi flavona
Descripción general
Descripción
5,7,2'-Trihydroxyflavone is a natural product found in Scutellaria barbata, Scutellaria strigillosa, and other organisms with data available.
Aplicaciones Científicas De Investigación
Inhibición de la proliferación celular
La apigenina es un flavonoide no mutagénico que se ha demostrado que inhibe la proliferación celular . Esta propiedad la convierte en un posible candidato para la investigación en el campo del tratamiento del cáncer, donde controlar la rápida proliferación de las células cancerosas es un objetivo clave.
Inhibición de la angiogénesis
La angiogénesis, la formación de nuevos vasos sanguíneos, es un proceso crítico en el crecimiento y la propagación del cáncer. Se ha descubierto que la apigenina inhibe la angiogénesis , lo que podría limitar potencialmente el crecimiento y la propagación de los tumores.
Inhibición de la quinasa de proteínas
Las quinasas de proteínas juegan un papel crucial en la regulación de las actividades celulares. La hiperactividad o la mutación de estas enzimas puede provocar enfermedades como el cáncer. Se ha demostrado que la apigenina inhibe la quinasa de proteínas , lo que la convierte en un posible agente terapéutico en enfermedades asociadas con la desregulación de la quinasa de proteínas.
Inducción de la apoptosis en las células cancerosas
La apoptosis, o muerte celular programada, es un proceso natural que ayuda a mantener el equilibrio de las células en el cuerpo. En el cáncer, este proceso a menudo se interrumpe, lo que lleva a un crecimiento celular descontrolado. Se ha descubierto que la apigenina induce la apoptosis en las células de cáncer de mama , lo que sugiere su potencial como agente terapéutico en el tratamiento del cáncer de mama.
Propiedades antiinflamatorias
Se ha informado que la apigenina tiene fuertes propiedades antiinflamatorias . Reduce significativamente la secreción de varias citoquinas proinflamatorias, específicamente el factor de necrosis tumoral (TNF)-α, IL-1β, IL-6 e IL-10 . Esto la convierte en un candidato prometedor para controlar una panoplia de enfermedades relacionadas con la inflamación, incluido el cáncer, la diabetes, la obesidad, la depresión, el insomnio, la infección y las enfermedades respiratorias, cardiovasculares, hepatoprotectoras, neurodegenerativas y de la piel .
Mejora de la comunicación intercelular de las uniones gap
Las uniones gap permiten la comunicación directa entre el citoplasma de dos células, lo cual es crucial para muchos procesos fisiológicos. Se ha demostrado que la apigenina mejora la comunicación intercelular de las uniones gap , lo que podría tener implicaciones en varios campos de la investigación biomédica.
Efectos sinérgicos con fármacos anticancerosos
La apigenina muestra efectos sinérgicos en el tratamiento combinado con sorafenib en la línea celular humana HepG2 (HCC) en menos tiempo y reduce estadísticamente la viabilidad de las células tumorales, la migración, la expresión genética y la apoptosis . La combinación de fármacos anticancerosos con apigenina ha demostrado un potencial de promoción de la salud contra varios tipos de cáncer .
Direcciones Futuras
Flavonoids like 5,7,2’-Trihydroxyflavone have shown promise in managing a variety of inflammatory-related diseases including cancer, diabetes, obesity, depression, insomnia, infection, and respiratory, cardiovascular, hepatoprotective, neurodegenerative, and skin diseases . They have potential for further development as novel therapeutic agents in the future .
Mecanismo De Acción
Target of Action
5,7,2’-Trihydroxyflavone, also known as Apigenin, is a natural flavonoid compound that has been found to have various actions against cancer cells . It has been shown to modulate key signaling molecules involved in the initiation of cancer cell proliferation, invasion, and metastasis, including JAK/STAT, PI3K/Akt/mTOR, MAPK/ERK, NF-κB, and Wnt/β-catenin pathways .
Mode of Action
Apigenin interacts with its targets by modulating NADPH oxidase-dependent reactive oxygen species (ROS) generation and inflammation in the hypothalamic paraventricular nucleus (PVN) . It also suppresses mTOR activity and raises the UVB-induced phagocytosis, which reduces cancerous cell proliferation and growth .
Biochemical Pathways
Apigenin affects several biochemical pathways. It is able to suppress the epithelial-to-mesenchymal transition (EMT), maintain cancer stem cells (CSCs), induce cell cycle arrest, and cause cancer cell death . It also suppresses NADPH oxidase-dependent ROS generation and inflammation in the PVN .
Pharmacokinetics
Apigenin taken orally is systemically absorbed and recirculated by enterohepatic and local intestinal pathways . Its bioavailability is in the region of 30%. Once absorbed from the oral route it reaches maximal circulating concentration (C max) after a time (T max) of 0.5–2.5h, with an elimination half-life (T 1 / 2) averaging 2.52 ± 0.56h .
Result of Action
The molecular and cellular effects of Apigenin’s action include the reduction of tumor cell viability, migration, gene expression, and apoptosis . It also significantly decreases the secretion of various proinflammatory cytokines specifically tumor necrosis factor (TNF)-α, IL-1β, IL-6, and IL-10 .
Análisis Bioquímico
Biochemical Properties
5,7,2’-Trihydroxyflavone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key enzymes involved in inflammatory processes . Additionally, 5,7,2’-Trihydroxyflavone interacts with proteins such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), modulating their expression and activity . These interactions contribute to its anti-inflammatory and anticancer properties.
Cellular Effects
5,7,2’-Trihydroxyflavone exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, which are crucial for cell proliferation and survival . Additionally, 5,7,2’-Trihydroxyflavone affects gene expression by regulating the activity of transcription factors such as NF-κB and AP-1 . These effects contribute to its ability to induce apoptosis and inhibit cancer cell growth.
Molecular Mechanism
The molecular mechanism of 5,7,2’-Trihydroxyflavone involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, 5,7,2’-Trihydroxyflavone binds to the benzodiazepine site on GABA_A receptors, modulating their activity and exerting anxiolytic effects . Additionally, it inhibits the activity of enzymes such as COX-2 and iNOS, reducing the production of pro-inflammatory mediators . These molecular interactions underlie its diverse pharmacological properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,7,2’-Trihydroxyflavone can change over time. Studies have shown that it is relatively stable under physiological conditions, but its activity may decrease over prolonged periods due to degradation . Long-term exposure to 5,7,2’-Trihydroxyflavone has been associated with sustained anti-inflammatory and anticancer effects in both in vitro and in vivo studies . The stability and efficacy of 5,7,2’-Trihydroxyflavone can be influenced by factors such as temperature, pH, and the presence of other biomolecules.
Dosage Effects in Animal Models
The effects of 5,7,2’-Trihydroxyflavone vary with different dosages in animal models. At low to moderate doses, it exhibits beneficial effects such as anti-inflammatory, antioxidant, and anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold for these effects varies depending on the animal model and the route of administration. Therefore, careful consideration of dosage is essential when evaluating the therapeutic potential of 5,7,2’-Trihydroxyflavone.
Metabolic Pathways
5,7,2’-Trihydroxyflavone is involved in several metabolic pathways, including the phenylpropanoid pathway and the flavone synthesis pathway . It interacts with enzymes such as phenylalanine ammonia-lyase (PAL) and chalcone synthase (CHS), which are crucial for its biosynthesis . Additionally, 5,7,2’-Trihydroxyflavone can modulate metabolic flux and metabolite levels, influencing overall cellular metabolism . These interactions contribute to its diverse biological activities.
Transport and Distribution
Within cells and tissues, 5,7,2’-Trihydroxyflavone is transported and distributed through various mechanisms. It can passively diffuse across cell membranes due to its lipophilic nature . Additionally, it may interact with specific transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of 5,7,2’-Trihydroxyflavone within cells can influence its activity and efficacy.
Subcellular Localization
The subcellular localization of 5,7,2’-Trihydroxyflavone plays a crucial role in its activity and function. It has been shown to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications may direct 5,7,2’-Trihydroxyflavone to specific organelles, influencing its biological effects . Understanding its subcellular localization can provide insights into its mechanism of action and therapeutic potential.
Propiedades
IUPAC Name |
5,7-dihydroxy-2-(2-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-8-5-11(18)15-12(19)7-13(20-14(15)6-8)9-3-1-2-4-10(9)17/h1-7,16-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYPDAKTVZXXPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10223324 | |
| Record name | 5,7,2'-Trihydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10223324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73046-40-9 | |
| Record name | 5,7,2'-Trihydroxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073046409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7,2'-Trihydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10223324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-[2-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]ethoxy]butanoate](/img/structure/B1233675.png)


![N-methyl-N-[(Z)-pentylideneamino]formamide](/img/structure/B1233683.png)
